1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride
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Overview
Description
1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride is a compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction is carried out in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as the solvent . The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function . It can also inhibit enzymes involved in DNA replication and repair, leading to cell death . Additionally, the compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting cellular processes .
Properties
CAS No. |
2742659-75-0 |
---|---|
Molecular Formula |
C11H14Cl2N4 |
Molecular Weight |
273.2 |
Purity |
95 |
Origin of Product |
United States |
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